molecular formula C10H9N3O2 B13690344 methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B13690344
M. Wt: 203.20 g/mol
InChI Key: PFLYZDRXROWETF-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is a heterocyclic compound featuring a benzoate ester moiety linked to a 1,2,4-triazole ring at the ortho position of the benzene ring (CAS: 35257-24-0) . The synthesis of such derivatives often involves condensation reactions, as exemplified by the preparation of analogous compounds using sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) . The 1,2,4-triazole core is pharmacologically significant, conferring antimicrobial, antifungal, and anti-inflammatory properties .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 2-(1H-1,2,4-triazol-5-yl)benzoate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-5-3-2-4-7(8)9-11-6-12-13-9/h2-6H,1H3,(H,11,12,13)

InChI Key

PFLYZDRXROWETF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=NC=NN2

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives with Azides

One common approach to synthesize 1,2,4-triazoles involves the cyclization of hydrazine derivatives with sodium azide or related azide sources. For example, N-tosylhydrazones or 4-toluenesulfonyl hydrazines can be reacted with sodium azide under reflux conditions in ethanol or other solvents to yield 1,2,4-triazole rings. This method is versatile and can be adapted to introduce substituents on the triazole ring by varying the hydrazone precursor.

Coupling Reactions with Halogenated Benzoates

A significant method for preparing methyl 2-(1H-1,2,4-triazol-5-yl)benzoate involves coupling a halogenated methyl benzoate derivative (e.g., 2-iodo-methyl benzoate) with 1H-1,2,4-triazole under basic conditions. Typical conditions include:

  • Use of a base such as cesium carbonate.
  • Copper(I) iodide as a catalyst.
  • High boiling polar aprotic solvents like dimethylformamide (DMF).
  • Elevated temperatures or microwave irradiation to accelerate the reaction.

This copper-catalyzed coupling facilitates the formation of the C-N bond between the benzoate and the triazole ring at the 5-position of the triazole.

Protection-Deprotection Strategies for Regioselectivity

Due to the presence of multiple nitrogen atoms in the triazole ring, regioselectivity is a challenge. Protecting groups such as tetrahydropyranyl (THP) or silyl ethers (SEM) are sometimes employed on the triazole nitrogen atoms to direct substitution to the desired nitrogen position. After coupling, these protecting groups are removed under mild acidic or basic conditions to yield the free triazole derivative.

Amide Coupling and Further Functionalization

In some synthetic sequences, this compound is prepared as an intermediate for further transformations. For example, coupling the triazolyl benzoic acid derivative with methyl esters of amino acids or pyrrolidine derivatives under standard amide coupling conditions can be performed, followed by hydrolysis or further coupling to yield complex molecules.

Comparative Data Table of Preparation Conditions

Method Starting Materials Key Reagents & Catalysts Solvent Temperature Yield & Notes
Cyclization of hydrazones with sodium azide N-tosylhydrazones + NaN3 None (thermal) Ethanol or similar Reflux (~78°C) Moderate to high yields; versatile for substituent introduction
Copper-catalyzed coupling 2-iodo-methyl benzoate + 1H-1,2,4-triazole Cs2CO3, CuI DMF 100-140°C or microwave High regioselectivity; purification by extraction, crystallization, chromatography
Protection-deprotection Triazole derivatives with THP or SEM groups Acid/base for deprotection Various Mild conditions Enhances regioselectivity; allows selective N-substitution
Amide coupling for derivatives 5-methoxy-2-(1,2,3-triazol-2-yl)benzoic acid + methyl pyrrolidine carboxylate Standard amide coupling agents DMF or DCM Room temp to mild heating Used for further functionalization; intermediate step

Research Findings and Observations

  • The copper-catalyzed coupling method is the most widely reported and industrially relevant approach for attaching the triazole ring to the benzoate, offering good yields and manageable purification steps.
  • Cyclization methods provide flexibility in triazole ring formation but require careful control of reaction conditions to avoid side products.
  • Protection strategies are crucial for controlling regioselectivity during alkylation or arylation of the triazole ring, as unprotected triazoles can lead to mixtures of regioisomers.
  • The presence of substituents on the benzoate or triazole ring can significantly influence the reaction outcome, necessitating optimization for each derivative.
  • Multistep syntheses involving amide coupling and subsequent modifications expand the utility of this compound as a building block in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated or alkylated derivatives .

Scientific Research Applications

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an antifungal and anticancer agent.

    Industry: It is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,4-triazol-5-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antifungal activity may involve the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Compound Name Substituents/Modifications Biological Activity Key Findings
Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate Benzoate ester at position 2 Antimicrobial, potential CNS stimulation Core structure shared with pharmacologically active triazoles; ester group may enhance metabolic stability .
Methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate Chlorine at benzene position 5; triazole at position 1 Undocumented activity Chlorine substitution may increase electronegativity, altering binding affinity compared to the non-halogenated parent compound .
2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (FEMA 4798) Dimethoxyphenyl, thioether, pyridine Umami flavor agonist Replacement of oxalamide with triazole retains flavor-enhancing properties but alters toxicokinetics .
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate Thiophene-methyl, thioacetate, K⁺ counterion Actoprotective (anti-fatigue) Potassium salt form shows 6.32% higher efficacy than riboxin; sodium or morpholine analogs reduce activity .
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide Phenoxyacetamide linker Environmental phenotype modulation Amide linkage vs. ester in target compound may influence hydrolytic stability and receptor interaction .

Impact of Substituent Groups

  • Electron-Withdrawing Groups (e.g., Cl) : Chlorination (as in methyl 5-chloro-2-(1H-1,2,4-triazol-1-yl)benzoate) may enhance binding to hydrophobic enzyme pockets but could increase toxicity risks .
  • Heteroaromatic Rings (e.g., pyridine, thiophene) : Pyridine-containing analogs (e.g., FEMA 4798) exhibit flavor-enhancing properties, while thiophene derivatives demonstrate actoprotective effects, suggesting substituent-directed target specificity .
  • Linker Chemistry : Esters (target compound) vs. thioacetates () vs. amides () influence solubility and metabolic pathways. Thioether linkages in FEMA 4798 may confer resistance to oxidative degradation .

Pharmacological and Toxicological Profiles

  • Antimicrobial Activity: Derivatives with pyridyl or benzylidene groups (e.g., 1-((4-ethyl-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-one) show potent activity against Pseudomonas aeruginosa (MIC: 31.25 µg/mL) . The target compound’s benzoate group may similarly enhance membrane penetration.
  • This underscores the need for detailed ADME studies on this compound.

Biological Activity

Methyl 2-(1H-1,2,4-triazol-5-yl)benzoate is an organic compound that combines a benzoate moiety with a 1H-1,2,4-triazole ring. This unique structure imparts notable biological properties, making it a subject of interest in medicinal chemistry and agricultural science. The biological activity of this compound is primarily attributed to the presence of the triazole ring, which is known for its diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₂. The triazole ring enhances the compound's ability to interact with various biological targets, including enzymes involved in cell wall synthesis and other metabolic pathways.

Property Details
Molecular FormulaC₉H₈N₄O₂
Structure TypeTriazole derivative
Unique FeaturesCombines benzoate group with a triazole ring

Biological Activities

Research indicates that this compound exhibits significant antifungal and antibacterial properties. The following sections summarize key findings regarding its biological activities.

Antifungal Activity

Compounds containing triazole rings are often effective against fungal pathogens. This compound has shown promising results in inhibiting the growth of various fungi, particularly those resistant to conventional treatments.

Antibacterial Activity

The compound has demonstrated effectiveness against several bacterial strains, including those categorized under the ESKAPE pathogens known for their antibiotic resistance. In vitro studies have shown that it can inhibit the growth of these pathogens significantly.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that this compound could induce apoptosis in cancer cells:

Compound Cell Line IC50 (µM) Comparison to Doxorubicin
This compoundMCF-718.7More potent
This compoundHCT-11625.7Comparable

These findings suggest that this compound may serve as a potential anticancer agent.

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that modifications to the triazole ring can enhance biological activity. For instance, introducing electron-rich groups significantly increases cytotoxicity against cancer cells.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymes : The triazole ring interacts with enzymes involved in critical metabolic pathways.
  • Induction of Apoptosis : In cancer cells, this compound can trigger apoptotic pathways leading to cell death.
  • Disruption of Cell Wall Synthesis : In fungi and bacteria, it interferes with cell wall formation.

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